Norcocaine-d3 Hydrochloride

Description

Contextual Significance of Cocaine Metabolites in Scientific Inquiry

Cocaine is extensively metabolized in the human body, yielding a range of byproducts that are crucial for researchers to understand. oup.comnih.gov The primary metabolites, benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester, are formed through enzymatic hydrolysis. oup.comresearchgate.net A minor but significant metabolic pathway involves the N-demethylation of cocaine by cytochrome P450 enzymes in the liver, which produces the pharmacologically active metabolite, norcocaine (B1214116). oup.comwikipedia.org

Overview of Norcocaine-d3 Hydrochloride's Role as a Research Tool and Reference Standard

This compound serves as a certified reference material and internal standard specifically for the detection and quantification of norcocaine. cerilliant.comfishersci.comsigmaaldrich.com Its primary role is in isotope dilution methods, particularly for clinical toxicology, urine drug testing, and forensic analysis. cerilliant.comfishersci.com

In these applications, this compound is added to a biological sample at the beginning of the testing process. nih.gov Because it is chemically identical to norcocaine apart from its isotopic composition, it experiences the same potential losses during sample extraction and analysis. aptochem.com When the sample is analyzed by GC/MS or LC/MS, the mass spectrometer can distinguish between the native norcocaine and the deuterated standard due to their different molecular weights. nih.gov This allows for a highly accurate calculation of the norcocaine concentration in the original sample, correcting for any procedural inconsistencies. texilajournal.com

The availability of certified this compound solutions provides laboratories with a reliable tool to ensure the accuracy and precision of their analytical results for cocaine metabolite testing. cerilliant.comsigmaaldrich.comlgcstandards.com

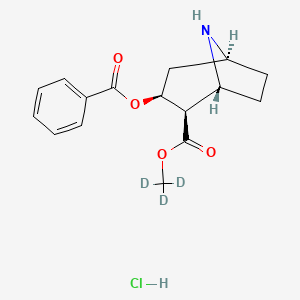

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H20ClNO4 |

|---|---|

Molecular Weight |

328.80 g/mol |

IUPAC Name |

trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1/i1D3; |

InChI Key |

RIPPXFWUYXTRNJ-OGWVNHEBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Research Grade Norcocaine D3 Hydrochloride

Chemical Synthesis of Deuterated Norcocaine (B1214116) Derivatives

The synthesis of Norcocaine-d3 Hydrochloride primarily involves the N-demethylation of cocaine followed by the introduction of a deuterated methyl group.

Precursor Compound Derivatization and Reaction Pathways

The common precursor for the synthesis of norcocaine is cocaine. The primary reaction pathway involves the N-demethylation of cocaine. One established method for this conversion is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. However, a more contemporary and widely used method involves reaction with 1-chloroethyl chloroformate (ACE-Cl). nih.gov This two-step process first involves the formation of a carbamate (B1207046) intermediate, which is then hydrolyzed to yield norcocaine. nih.gov The reaction is typically carried out in a solvent such as dichloroethane and refluxed to ensure complete reaction. nih.gov

Another approach to N-demethylation is through oxidative methods, for instance, using potassium permanganate (B83412) (KMnO₄) under controlled pH conditions. However, this method can be less specific and may lead to the formation of other oxidation byproducts.

Deuteration Techniques and Isotopic Enrichment for Methyl Groups

The introduction of the deuterium (B1214612) atoms to form Norcocaine-d3 typically occurs at the N-methyl position. This is achieved by reacting norcocaine with a deuterated methylating agent. A common reagent for this purpose is deuterated methyl iodide (CD₃I). The reaction is a standard N-alkylation, where the secondary amine of norcocaine acts as a nucleophile, attacking the electrophilic methyl group of CD₃I. This process results in the formation of Norcocaine-d3. The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated methylating agent used.

Purification and Isolation Protocols for High-Purity Research Material

Following synthesis, purification of this compound is critical to ensure its suitability as a research-grade standard. The crude product is typically subjected to one or more chromatographic techniques to remove unreacted starting materials, non-deuterated species, and other reaction byproducts.

Silica gel chromatography is a frequently employed method for the purification of norcocaine and its derivatives. nih.gov The choice of solvent system is optimized to achieve effective separation. Following chromatographic purification, the product is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances its stability and water solubility. Recrystallization from an appropriate solvent system may be performed as a final step to achieve high purity. The purity of the final product is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC).

Analytical Characterization for Purity and Isotopic Integrity

The utility of this compound as an internal standard is contingent upon its structural integrity and high isotopic purity. clearsynth.comlcms.cz A suite of analytical techniques is employed to verify these critical parameters.

Mass Spectrometric Techniques for Isotopic Purity Verification

Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of this compound and for its use in quantitative analysis. clearsynth.comresearchgate.net When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation of the analyte from complex matrices and its subsequent detection. oup.comgimitec.comnih.govnih.gov

In the mass spectrum of Norcocaine-d3, the molecular ion peak will be shifted by three mass units compared to non-deuterated norcocaine, confirming the incorporation of three deuterium atoms. nih.gov The isotopic purity is assessed by comparing the intensity of the ion corresponding to Norcocaine-d3 with the intensities of ions corresponding to non-deuterated norcocaine and partially deuterated species. For use as an internal standard, the isotopic purity should be high, typically exceeding 98%. researchgate.net

Chromatographic Assessment of Chemical Purity for Reference Standards

The chemical purity of a certified reference material (CRM) like this compound is paramount, as its accuracy directly impacts the reliability of quantitative measurements in forensic and clinical toxicology. pharmaffiliates.comresearchgate.net Chromatographic techniques are fundamental in assessing the purity of these standards, identifying and quantifying the primary compound as well as any organic or isotopic impurities. researchgate.netnist.gov The most common methods employed for the analysis of norcocaine and its analogues are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS). oup.comcerilliant.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a preferred method for the analysis of cocaine-related compounds due to its high specificity. researchgate.netoup.com However, due to the chemical structure of norcocaine, a pre-analytical derivatization step is frequently required to improve its volatility and chromatographic behavior. oup.compsu.edu Common derivatizing agents include 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and trifluoroacetic anhydride (B1165640) (TFAA). psu.eduresearchgate.net The choice of derivatization reagent is critical, as some methods can lead to reproducibility issues. oup.com Tandem mass spectrometry (GC-MS/MS) can be used to enhance sensitivity and selectivity, allowing for detection and quantitation at very low concentrations, with limits of quantitation (LOQ) reported as low as 0.05 ng/mg. psu.edu

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS: HPLC offers a robust alternative to GC-MS and can often be performed without derivatization. lcms.cz A variety of HPLC methods have been developed for the determination of cocaine and norcocaine. nih.gov One such method utilizes a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and an aqueous solution of tetramethylammonium (B1211777) hydrogen sulfate, achieving a reliable limit of quantitation of 20 ng/ml. nih.gov Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, allowing for the simultaneous determination of cocaine and its numerous metabolites. nih.govwindows.net LC-MS/MS methods can clearly separate isobaric compounds like norcocaine and benzoylecgonine (B1201016), which have the same mass, ensuring accurate identification and quantitation. lcms.cz

The following table summarizes various chromatographic methods used for the analysis and purity assessment of norcocaine.

| Technique | Column | Mobile Phase / Carrier Gas | Derivatization | Detection | Reported LOQ/LOD | Source |

|---|---|---|---|---|---|---|

| HPLC | Spherisorb RP-18 (100 mm x 4.6 mm, 5 µm) | Acetonitrile:0.1% TMAHS (aq) (60:40) | None | UV | 20 ng/ml (LOQ) | nih.gov |

| GC-MS | HP-Ultra 2 (12 m x 0.2 mm, 0.33 µm) | Helium (0.9 mL/min) | MSTFA | MS (EI) | <60 ng/mL (LOD) | redalyc.org |

| GC-MS/MS | DB-5MS (15 m x 0.25 mm, 0.25 µm) | Helium (~1 mL/min) | HFIP and TFAA | MS/MS (PICI) | 0.05 ng/mg (LOQ) | psu.edu |

| LC/MS | Not specified | Isocratic | None | MS (ESI) | Not specified | lcms.cz |

| LC-MS/MS | Atlantis T3 C18 (100Å, 3 µm, 2.1 mm × 150 mm) | Gradient of 0.1% formic acid (A) and Acetonitrile:A (90:10) (B) | None | MS/MS | 1.9-3.2 ng/ml (LLOQ) | nih.gov |

Biochemical Metabolism and Biotransformation Pathways of Norcocaine in Research Models

Enzymatic N-Demethylation of Cocaine and Related Analogs

The formation of norcocaine (B1214116) from cocaine occurs via N-demethylation, a metabolic reaction that accounts for a minor portion, approximately 2-6%, of cocaine metabolism in humans. mdpi.comnih.govunipg.it This pathway, however, is significant as it produces a pharmacologically active metabolite. attolife.co.ukoup.com The primary site of this biotransformation is the liver, where specific enzyme systems catalyze the removal of a methyl group from the cocaine molecule. attolife.co.uksmolecule.com

The N-demethylation of cocaine to norcocaine is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. oup.comnih.gov In humans, CYP3A4 has been identified as the principal enzyme responsible for this conversion. mdpi.comnih.govnih.govnih.govnih.gov Studies using microsomes from lymphoblastoid cells transfected with human P-450 3A4 confirmed its role as a cocaine demethylase. nih.gov The activity of norcocaine formation in human liver microsomes correlates directly with the quantity of CYP3A immunoreactive protein. nih.gov While CYP3A4 is central to norcocaine formation in humans, it does not appear to catalyze the subsequent N-hydroxylation of norcocaine. nih.govnih.gov

In contrast, animal models show different CYP isoform involvement. In rats, CYP2B enzymes are mainly responsible for cocaine N-demethylation, whereas in mice, the CYP3A subfamily plays the primary role, similar to humans. nih.govnih.govsrce.hr

Table 1: Key Cytochrome P450 Isoforms in Cocaine N-Demethylation

| Species | Primary CYP Isoform(s) Involved | Reference(s) |

| Human | CYP3A4 | mdpi.comnih.govnih.govnih.gov |

| Mouse | CYP3A family | nih.govnih.gov |

| Rat | CYP2B family | nih.govsrce.hr |

The biotransformation of cocaine to norcocaine has been extensively studied in vitro using subcellular fractions and engineered enzyme systems. nih.govnih.gov Hepatic microsomes from human and animal livers are standard models that contain the necessary CYP enzymes for the reaction. nih.govnih.govumn.edu These systems have demonstrated that human hepatic microsomes can metabolize cocaine to norcocaine, a reaction that is dependent on NADPH and can be inhibited by known CYP inhibitors like carbon monoxide and n-octylamine. nih.gov

Recombinant systems, such as cultured lymphoblastoid cells expressing a single human CYP isoform (CYP3A4), have been instrumental in confirming the specific role of this enzyme in norcocaine formation without the confounding activities of other CYPs or esterases. nih.gov Kinetic analyses in these in vitro models have determined the enzyme affinity (Kₘ) and maximum reaction velocity (Vₘₐₓ) for this metabolic step. nih.gov

Table 2: Comparative Kinetics of Cocaine N-Demethylation in Liver Microsomes

| Species | Apparent Kₘ | Apparent Vₘₐₓ | Experimental Conditions | Reference(s) |

| Human | Greater than mouse | Lower than mouse | Incubation with hepatic microsomal suspensions. | nih.gov |

| Mouse | Lower than human | Greater than human | Incubation with hepatic microsomal suspensions. | nih.gov |

Significant species-dependent differences exist in the metabolism of cocaine, which affects the rate and pathway of norcocaine formation. unipg.itnih.gov Mice, for instance, are more susceptible to cocaine-related liver injury, which has been linked to differences in metabolic pathways compared to rats. nih.govnih.gov

In mice, N-oxidation is a preferred pathway, leading to higher levels and a longer half-life for norcocaine and its subsequent metabolite, N-hydroxynorcocaine. nih.gov Conversely, rats tend to favor aryl hydroxylation of the cocaine molecule, generating different sets of metabolites. umn.edu These differences in metabolic routing are confirmed in studies using liver microsomes from both species, which show distinct profiles of metabolite formation in vitro. umn.edu These variations are critical when extrapolating findings from animal models to human metabolism.

Table 3: Species-Specific Metabolic Preferences in Rodent Models

| Non-Human Model | Preferred Metabolic Pathway | Key Finding | Reference(s) |

| Mouse | N-oxidation | Higher formation and longer half-life of norcocaine and N-hydroxynorcocaine. | umn.edunih.gov |

| Rat | Aryl hydroxylation | Favors formation of hydroxylated benzoylecgonine (B1201016) derivatives over N-oxidation. | umn.edu |

In Vitro Studies Using Hepatic Microsomes and Recombinant Enzyme Systems

Further Metabolism of Norcocaine

Once formed, norcocaine undergoes further biotransformation, primarily through oxidative pathways, leading to the creation of more reactive chemical species. mdpi.comoup.com

The initial step in the further metabolism of norcocaine is its N-hydroxylation to form N-hydroxynorcocaine. mdpi.comnih.govresearchgate.net This reaction is also catalyzed by the cytochrome P-450 enzyme system and represents a critical activation step. nih.govnih.gov In vitro studies with human and mouse liver microsomes have demonstrated the conversion of norcocaine to N-hydroxynorcocaine. nih.gov This sequential oxidation (cocaine → norcocaine → N-hydroxynorcocaine) is a key pathway observed in species that are susceptible to cocaine-mediated hepatotoxicity. nih.gov

N-hydroxynorcocaine can undergo a further one-electron oxidation to produce a highly reactive free radical species known as norcocaine nitroxide. nih.govcdnsciencepub.comevitachem.com This reaction is mediated by cytochrome P-450. nih.govcdnsciencepub.com The formation of norcocaine nitroxide has been observed in hepatic microsomal preparations from rats, hamsters, and mice. nih.gov

This metabolic step is part of a futile redox cycle where norcocaine nitroxide is reduced back to N-hydroxynorcocaine by microsomal flavoproteins, such as NADPH-cytochrome P-450 reductase, while consuming NADPH. nih.govcdnsciencepub.com This cycling between N-hydroxynorcocaine and norcocaine nitroxide can generate reactive oxygen species. researchgate.net The subsequent oxidation of norcocaine nitroxide can also form the highly reactive norcocaine nitrosonium ion. mdpi.comoup.com

Oxidative N-Hydroxylation Pathways

Quantitative Assessment of Norcocaine in Non-Human Biological Matrices

The quantitative assessment of norcocaine in non-human biological matrices is a cornerstone of preclinical research, providing essential data on its formation, distribution, and elimination. These studies primarily utilize animal models to understand the compound's behavior in a biological system.

Evaluation of Metabolic Rates in Animal Models

The metabolic rate of norcocaine has been investigated in animal models to understand its persistence and clearance from the body. In one key study using rats, the biological half-life of norcocaine was determined in various tissues following intravenous administration. nih.gov The compound was found to have a relatively short half-life, indicating rapid metabolism and elimination. nih.gov For instance, the half-life in plasma was 0.4 hours, in the liver it was 1.6 hours, and in the brain, it was 0.5 hours. nih.gov Within six hours of injection, the compound was no longer detectable in the central nervous system. nih.gov

The study also quantified the excretion of unchanged norcocaine, showing that only a small fraction of the initial dose is eliminated without being metabolized. Over a 96-hour period, approximately 0.7% of the dose was excreted unchanged in urine and 1.0% in feces. nih.gov This highlights the extensive biotransformation that norcocaine undergoes in the rat model. nih.gov

Further research using engineered enzymes has explored ways to accelerate norcocaine metabolism. One such enzyme, CocH5-Fc(M6), demonstrated high catalytic activity against norcocaine, with kinetic parameters of kcat = 9,210 min−1 and KM = 20.9 μM in vitro. researcher.life In vivo studies in rats showed that this enzyme could effectively hasten the clearance of norcocaine. researcher.life

Table 1: Metabolic Rates of Norcocaine in Animal Models

| Parameter | Animal Model | Tissue/Matrix | Value | Source |

|---|---|---|---|---|

| Biological Half-life (t½) | Rat | Plasma | 0.4 hours | nih.gov |

| Biological Half-life (t½) | Rat | Liver | 1.6 hours | nih.gov |

| Biological Half-life (t½) | Rat | Brain | 0.5 hours | nih.gov |

| % Excreted Unchanged (96h) | Rat | Urine | 0.7% | nih.gov |

| % Excreted Unchanged (96h) | Rat | Feces | 1.0% | nih.gov |

| kcat (CocH5-Fc(M6)) | In Vitro | - | 9,210 min⁻¹ | researcher.life |

| KM (CocH5-Fc(M6)) | In Vitro | - | 20.9 μM | researcher.life |

Role as a Minor Metabolite in Preclinical Studies

Norcocaine is consistently identified as a minor metabolite of cocaine in various preclinical studies. wikipedia.orgmdpi.comresearchgate.net The primary metabolic pathway for cocaine is hydrolysis, which leads to the formation of benzoylecgonine and ecgonine (B8798807) methyl ester. mdpi.comresearchgate.net The N-demethylation of cocaine by cytochrome P450 (CYP) enzymes, particularly CYP3A4, to produce norcocaine is a less prominent route, accounting for approximately 2-6% of cocaine metabolism. mdpi.comsmolecule.comunipg.it

Despite being a minor product, its formation is significant because norcocaine itself is pharmacologically active. wikipedia.orgtandfonline.com Studies in rats, dogs, and monkeys have confirmed its role as an important active metabolite. tandfonline.com The biotransformation of cocaine to norcocaine can occur via two different pathways in the liver: a direct N-demethylation by cytochrome P-450, and a two-step process involving the formation of cocaine N-oxide by FAD-containing monooxygenase, which is then converted to norcocaine by cytochrome P-450. nih.gov

In some specific contexts, the metabolic pathway leading to norcocaine can become more significant. For example, in an in vitro study using rat placental microsomes where cholinesterase activity was suppressed, the metabolism of cocaine to norcocaine increased to over 40%, suggesting it can be a primary metabolic pathway under certain enzymatic conditions. nih.gov

The concentration of norcocaine relative to cocaine is often measured in preclinical and forensic analyses. In a study analyzing hair samples, norcocaine was detected in about 59% of samples from cocaine users, with a mean norcocaine to cocaine ratio of approximately 8%. unipg.it

Table 2: Norcocaine as a Metabolite in Preclinical Research

| Finding | Species/Model | Key Data | Source |

|---|---|---|---|

| Formation Pathway | General | N-demethylation via Cytochrome P450 (CYP3A4) | mdpi.comsmolecule.com |

| % of Cocaine Metabolism | General | Accounts for ~2-6% of absorbed cocaine | mdpi.comunipg.it |

| Alternative Pathway | Rat Placenta (in vitro) | >40% conversion to norcocaine when cholinesterase is inhibited | nih.gov |

| Detection in Hair | Human Users | Found in ~59% of samples; mean NCOC/COC ratio of ~8% | unipg.it |

| Oxidative Metabolism | General | Minor pathway compared to hydrolysis (>90%) | researchgate.net |

| Active Metabolite Status | Rat, Dog, Monkey | Confirmed as a pharmacologically active metabolite | tandfonline.com |

Advanced Analytical Applications of Norcocaine D3 Hydrochloride in Quantitative Bioanalysis

Role as an Internal Standard in Stable Isotope Dilution Mass Spectrometry (SID-MS)

Norcocaine-d3 hydrochloride is widely employed as an internal standard in stable isotope dilution mass spectrometry (SID-MS). cerilliant.comfishersci.comsigmaaldrich.com This technique is a gold standard for quantitative analysis due to its high precision and accuracy. The stable-labeled internal standard is particularly suitable for isotope dilution methods in the analysis of cocaine and its metabolites in various biological samples, including urine, hair, and blood, for applications in clinical toxicology, forensic analysis, and urine drug testing. cerilliant.comfishersci.comsigmaaldrich.com

Principles of Stable Isotope Dilution for High-Accuracy Quantification

Stable isotope dilution (SID) is an analytical method that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. wikipedia.org This labeled compound, in this case, this compound, serves as an internal standard. The fundamental principle of SID is that the stable isotope-labeled analog is chemically identical to the endogenous, unlabeled analyte. nih.govnih.gov It therefore behaves identically during sample preparation, extraction, and chromatographic separation. wikipedia.orgepa.gov

The key to SID is the mass difference between the labeled and unlabeled compounds, which allows them to be distinguished by a mass spectrometer. nih.gov By measuring the ratio of the signal from the unlabeled analyte to the known amount of the labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. wikipedia.orgepa.gov This method effectively corrects for any sample loss that may occur during the analytical process, as both the analyte and the internal standard are affected equally. epa.gov The use of signal ratios, rather than absolute signal intensity, minimizes the impact of matrix effects and variations in instrument response, leading to highly reliable and reproducible results. wikipedia.org

Applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of cocaine and its metabolites in various biological matrices. cerilliant.comfishersci.comsigmaaldrich.comlcms.czgimitec.comshimadzu.com LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of substances in complex samples like hair, meconium, and whole blood. windows.netnih.govdss.go.th

In a typical LC-MS/MS workflow, this compound, along with other deuterated internal standards, is added to the biological sample before extraction. gimitec.comacs.org The sample then undergoes preparation, often involving solid-phase extraction (SPE), to isolate the analytes of interest. lcms.czwindows.netacs.org The extracted sample is then injected into the LC system, where the compounds are separated based on their physicochemical properties. The separated compounds are then introduced into the mass spectrometer for detection and quantification. lcms.cz The use of this compound as an internal standard allows for the accurate determination of norcocaine (B1214116) concentrations, even at picogram levels, by correcting for any variability in the extraction process and instrument response. windows.net

Table 1: Selected LC-MS/MS Methods Utilizing this compound

| Analyte(s) | Matrix | Internal Standard(s) | Sample Preparation | Key Findings |

|---|---|---|---|---|

| Cocaine, Benzoylecgonine (B1201016), Norcocaine | Urine | Cocaine-d3, Benzoylecgonine-d3 | Solid-Phase Extraction | Linear range of 25–1000 ng/mL with good precision and accuracy. lcms.cz |

| Cocaine and metabolites | Hair | Cocaine-d3, Norcocaine-d3, Benzoylecgonine-d3, Cocaethylene-d3 | Solid-Phase Extraction | Achieved sub-pg/mg limits of quantitation with excellent accuracy (>95%) and precision (<15%). windows.net |

| Cocaine and metabolites | Hair | BZE-d3, COC-d3, NC-d3, CE-d8 | Solid-Phase Extraction | Limits of quantitation were 50 pg/mg; the limit of detection was 25 pg/mg. gimitec.com |

| Cocaine and metabolites | Whole Blood | Cocaine-D3, EME-D3, BE-D3, ECG-D3, Cocaethylene-D3 | Solid-Phase Extraction | Successful separation of isobaric compounds and good extraction recovery rates (66.7% to 113.9%). nih.gov |

| Cocaine and metabolites | Meconium | [D3]Cocaine | Solid-Phase Extraction | Detected multiple cocaine metabolites in newborn meconium samples. dss.go.th |

Applications in Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-MS)

This compound also serves as a crucial internal standard in gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) analyses of cocaine and its metabolites. sigmaaldrich.comresearchgate.netpsu.edu These methods are well-established for forensic and toxicological testing. fishersci.comsigmaaldrich.com While GC-MS often requires derivatization of the analytes to improve their volatility and chromatographic properties, the use of a deuterated internal standard like this compound ensures accurate quantification. lcms.czpsu.edu

In GC-MS/MS methods, after extraction from the biological matrix (often hair), the analytes and the internal standard are derivatized. psu.edu The derivatized sample is then injected into the GC-MS/MS system. The use of tandem mass spectrometry provides an extra layer of selectivity, which is particularly useful for complex matrices where interferences are common. psu.eduresearchgate.net The concentration of norcocaine is determined by comparing the peak area ratio of the analyte to that of this compound. psu.edu This approach has been successfully applied to the analysis of hair samples, providing sensitive and reliable detection of cocaine and its metabolites. psu.eduresearchgate.net

Table 2: Selected GC-MS and GC-MS/MS Methods Utilizing this compound

| Analyte(s) | Matrix | Internal Standard(s) | Derivatization | Key Findings |

|---|---|---|---|---|

| Cocaine and metabolites | Hair | COC-d3, BE-d3, EME-d3, NCOC-d3 | 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) and trifluoroacetic anhydride (B1165640) | Limit of detection of 0.01 ng/mg and limit of quantitation of 0.05 ng/mg for all analytes. psu.edu |

| Cocaine and metabolites | Blood | d3-deuterated analogues | Propanoic anhydride and 2-propanol | Incomplete derivatization was controlled by the use of deuterated internal standards. oup.com |

| Cocaine and metabolites | Hair | --- | Silylation | Full scan spectra used for identification, with quantitation based on peak area ratios of MH+ ions. researchgate.net |

Method Development and Validation for Complex Research Matrices

The development and validation of analytical methods for complex biological matrices are critical for obtaining reliable and reproducible data. This compound plays an integral role in this process, particularly in the development of sample preparation techniques and the optimization of chromatographic separation.

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Protein Precipitation) for Biological Samples

Effective sample preparation is essential to remove interferences from the biological matrix and to concentrate the analytes of interest. researchgate.net Solid-phase extraction (SPE) and protein precipitation are two common techniques employed in methods utilizing this compound. windows.netnih.govacs.orgoup.comfda.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of cocaine and its metabolites from various biological fluids and tissues. lcms.czgimitec.comwindows.netnih.govdss.go.thacs.orgresearchgate.netpsu.edu The process typically involves conditioning an SPE cartridge, loading the sample (to which this compound has been added), washing away interferences, and finally eluting the analytes. lcms.czgimitec.comacs.orgpsu.edu Mixed-mode SPE cartridges are often preferred as they can effectively separate analytes with different properties and reduce matrix effects, leading to higher purity extracts and better signal-to-noise ratios. researchgate.net The choice of solvents for washing and elution is optimized to maximize the recovery of the analytes while minimizing the co-extraction of interfering substances. windows.net

Protein Precipitation: For plasma and whole blood samples, protein precipitation is a common first step in sample preparation. oup.comfda.gov This technique involves adding a precipitating agent, such as acetonitrile (B52724), to the sample to denature and remove proteins. oup.comfda.gov The supernatant, containing the analytes and the internal standard, can then be further purified or directly analyzed. The use of this compound as an internal standard is crucial in protein precipitation methods to account for any analyte loss during the precipitation and subsequent extraction steps. oup.comfda.gov

Optimization of Chromatographic Separation for Norcocaine-d3 and Analytes

Achieving good chromatographic separation is critical for the accurate quantification of norcocaine, especially to resolve it from isobaric compounds (compounds with the same mass), such as benzoylecgonine. lcms.cznih.gov The optimization of chromatographic conditions, including the choice of the column, mobile phase composition, and gradient elution program, is a key aspect of method development. lcms.czwindows.netnih.gov

For LC-MS/MS methods, reversed-phase columns, such as C18 columns, are commonly used. nih.gov The mobile phase often consists of an aqueous component with an additive like formic acid to improve peak shape and ionization efficiency, and an organic component like acetonitrile or methanol. nih.govacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of analytes with different polarities. nih.gov The flow rate and column temperature are also optimized to achieve the best separation in the shortest possible run time. nih.gov The co-elution of Norcocaine-d3 with the unlabeled norcocaine ensures that any variations in retention time or peak shape affect both compounds equally, thus maintaining the accuracy of the quantification. lcms.cz

Mass Spectrometric Detection Strategies (e.g., Selected Reaction Monitoring)

This compound is a critical internal standard for the sensitive and specific quantification of norcocaine and other cocaine metabolites in complex biological matrices using mass spectrometry (MS). Its deuterated nature ensures that it co-elutes with the non-labeled analyte but is distinguishable by its higher mass, making it an ideal tool for isotope dilution mass spectrometry. This approach is fundamental in clinical toxicology, forensic analysis, and urine drug testing. sigmaaldrich.comcerilliant.comfishersci.com

The most common mass spectrometric technique employing this compound is tandem mass spectrometry (MS/MS), particularly with Selected Reaction Monitoring (SRM). psu.eduresearchgate.net In SRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of the analyte (and its deuterated internal standard), which is then fragmented in the collision cell. The third quadrupole is then set to monitor specific product ions. This two-stage filtering significantly enhances selectivity and reduces background noise, which is crucial when analyzing trace amounts of substances in complex samples like hair, blood, or urine. psu.eduresearchgate.net

For Norcocaine-d3, a common precursor ion [M+H]+ is m/z 293.3 or m/z 406, depending on the ionization technique and if derivatization is used. nih.govgimitec.com For instance, in a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for hair analysis, derivatized Norcocaine-d3 showed a precursor ion of m/z 406, which fragmented into product ions m/z 389 and m/z 105. psu.edunih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the protonated molecule [M+H]+ at m/z 293.3 for Norcocaine-d3 is often monitored, with a characteristic product ion being m/z 171.4. gimitec.com The corresponding transitions for non-deuterated norcocaine are typically m/z 290.3 → m/z 168.3 and m/z 136.3. gimitec.com The use of multiple transitions for each analyte provides an additional layer of confirmation. gimitec.comresearchgate.net

The table below illustrates typical SRM transitions used for the analysis of norcocaine and its deuterated internal standard in different studies.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Analytical Technique | Reference |

| Norcocaine | 403 | 386, 105 | GC-MS/MS | psu.edunih.gov |

| Norcocaine-d3 | 406 | 389, 105 | GC-MS/MS | psu.edunih.gov |

| Norcocaine | 290.3 | 168.3, 136.3 | LC-MS/MS | gimitec.com |

| Norcocaine-d3 | 293.3 | 171.4 | LC-MS/MS | gimitec.com |

| Norcocaine | 290 | 168 | DMS-MS/MS | rsc.org |

DMS-MS/MS: Differential Mobility Spectrometry-Tandem Mass Spectrometry

Differential mobility spectrometry (DMS) coupled with mass spectrometry has also been utilized, providing an additional dimension of separation for isobaric compounds like benzoylecgonine and norcocaine, which share the same nominal mass and can even have common SRM transitions. rsc.org This technique separates ions based on their different mobility in a high-electric field before they enter the mass spectrometer, thereby preventing potential interferences and improving quantitative accuracy. rsc.org

Analytical Validation Parameters for Research Assays (e.g., Linearity, Sensitivity, Precision, Accuracy, Matrix Effects)

The use of this compound is integral to the rigorous validation of analytical methods for quantifying cocaine and its metabolites. Regulatory bodies and scientific working groups, such as the Scientific Working Group for Forensic Toxicology (SWGTOX), provide guidelines for validating these assays. nih.gov Key validation parameters include linearity, sensitivity (limit of detection and quantitation), precision, accuracy, and matrix effects.

Linearity: Assays using Norcocaine-d3 as an internal standard typically demonstrate excellent linearity over a defined concentration range. For example, in a study analyzing cocaine and its metabolites in hair, linearity was achieved from 25 to 10,000 pg/mg with a correlation coefficient (R²) greater than 0.99. gimitec.com Another study on hair samples established linear ranges of 0.02–4 ng/mg for norcocaine. nih.gov In dried blood spot analysis, linearity was verified from 1 to 200 µg/L with R² values above 0.9930. nih.gov

Sensitivity: The sensitivity of an assay is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The use of Norcocaine-d3 in highly sensitive techniques like LC-MS/MS allows for very low detection limits. For instance, a method for hair analysis reported an LOQ of 50 pg/mg and an LOD of 25 pg/mg for norcocaine. researchgate.net Another GC-MS/MS method for hair achieved an LOQ of 0.05 ng/mg and an LOD of 0.01 ng/mg for norcocaine. psu.edunih.gov

Precision and Accuracy: Precision, typically expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. In a hair analysis method, the intra-day precision for norcocaine at 100 pg/mg was 0.4%, and the inter-day precision was 12.6%. gimitec.comresearchgate.net A different study reported intra-assay CVs of less than 10% for norcocaine at concentrations of 0.05, 0.5, and 5.0 ng/mg, with accuracy within 25% of the target value. psu.edu

Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, affecting the accuracy of quantification. Isotope-labeled internal standards like Norcocaine-d3 are crucial for compensating for these matrix effects, as they are affected in a similar way to the analyte. fda.gov In one study, the ion suppression for norcocaine in dried blood spots was found to be less than 39.5%. nih.gov Extraction efficiency, another important parameter, was reported to be between 35.2% and 48.6% for norcocaine from dried blood spots. nih.gov

The following table summarizes validation parameters from a study on the determination of cocaine and its metabolites in hair. gimitec.comresearchgate.net

| Parameter | Cocaine | Benzoylecgonine | Cocaethylene (B1209957) | Norcocaine |

| Intra-day Precision (%CV, n=5) | 1.3 | 8.1 | 0.8 | 0.4 |

| Inter-day Precision (%CV, n=10) | 4.8 | 9.2 | 15.7 | 12.6 |

| LOQ (pg/mg) | 50 | 50 | 50 | 50 |

| LOD (pg/mg) | 25 | 25 | 25 | 25 |

Calibration and Reference Standard Utility

Role in Developing Quantitative Assays for Cocaine and its Metabolites

This compound is indispensable for developing robust and reliable quantitative assays for cocaine and its metabolites. nih.gov Its primary role is to serve as an internal standard in calibration and quality control. nih.govnih.gov By adding a known amount of Norcocaine-d3 to calibrators, quality control samples, and unknown specimens, analysts can construct a calibration curve by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. psu.edujcami.eu

This ratiometric approach corrects for variations that can occur during sample preparation, extraction, and instrumental analysis. researchgate.net For example, if there is a loss of sample during the extraction process, both the analyte and the deuterated internal standard will be lost in roughly equal proportions, leaving the ratio of their signals unchanged. nih.gov This ensures the accuracy and precision of the final reported concentration.

In practice, laboratories prepare mixed standard solutions containing norcocaine, other cocaine metabolites, and their respective deuterated analogs, including Norcocaine-d3, at various concentrations to generate multilevel calibration curves. psu.edunih.govnih.gov For instance, a GC-MS/MS method for hair analysis used calibrators with final fortified concentrations ranging from 0.01 to 10.0 ng/mg. psu.edu Similarly, quality control samples are prepared at low, medium, and high concentrations to verify the accuracy and precision of the assay during routine analysis. nih.gov

Certified Reference Material Applications in Analytical Laboratories

This compound is commercially available as a Certified Reference Material (CRM). sigmaaldrich.comcerilliant.comsigmaaldrich.com A CRM is a standard of the highest quality, manufactured under stringent protocols and accompanied by a certificate of analysis that provides information on its identity, purity, concentration, and traceability to national or international standards. cerilliant.comfishersci.com

The use of CRMs is a cornerstone of quality assurance in analytical laboratories, particularly in forensic and clinical toxicology. cerilliant.comfishersci.com Laboratories use CRMs of this compound to:

Prepare Calibrators and Controls: CRMs are used to accurately prepare stock solutions, which are then diluted to create working solutions for calibrators and quality control samples. nih.govnih.gov

Method Validation: CRMs are essential for validating analytical methods, as they provide a reliable and accurate reference point for assessing parameters like linearity, accuracy, and precision. nih.gov

Proficiency Testing: Laboratories often participate in proficiency testing schemes where they analyze blind samples. The use of CRMs ensures that their in-house methods can accurately quantify the analytes.

Ensuring Traceability and Comparability: The use of CRMs ensures that the results obtained in one laboratory are comparable to those obtained in another, which is crucial for legal and clinical purposes.

CRMs of this compound are typically supplied as a solution in a solvent like acetonitrile at a certified concentration, for example, 100 µg/mL. sigmaaldrich.comcerilliant.comsigmaaldrich.com This solution is then used as the starting material for preparing the internal standard working solutions used in the analytical assays. nih.goverau.edu

Research Applications and Mechanistic Studies Utilizing Norcocaine D3 Hydrochloride

Utilization in Preclinical Pharmacokinetic and Toxicokinetic Investigations

Preclinical studies using animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. omicsonline.orgnih.govijrpc.com In this context, Norcocaine-d3 hydrochloride is invaluable for conducting rigorous pharmacokinetic (PK) and toxicokinetic (TK) investigations of cocaine and its metabolic products. nih.govuni-konstanz.de

Animal Model Studies on Distribution, Elimination, and Clearance of Cocaine and its Metabolites

In preclinical animal models, such as rodents and non-human primates, this compound is employed as an internal standard to trace and quantify cocaine and its metabolites in various biological matrices. omicsonline.orgijrpc.comnih.gov The use of a deuterated standard is crucial for creating accurate models of a drug's behavior in a biological system. nih.gov By adding a known quantity of this compound to samples (e.g., plasma, brain tissue, urine), researchers can correct for any loss of analyte during sample preparation and analysis. nih.govoup.com This allows for the precise determination of pharmacokinetic parameters such as:

Distribution: Ascertaining the concentration of cocaine and its metabolites in specific tissues, such as the brain, to understand its penetration and accumulation at the site of action. nih.govumich.edu

Elimination: Tracking the rate at which the parent drug and its metabolites are removed from the body, typically by analyzing concentrations in plasma over time. escholarship.org

Clearance: Calculating the volume of plasma cleared of the drug per unit time, which provides insight into the efficiency of metabolic and excretory processes. umich.eduescholarship.org

Studies in inbred mouse strains, for instance, have utilized such methods to investigate inter-strain variability in cocaine's pharmacokinetic profile in both plasma and brain tissue, helping to parse the genetic factors that influence drug response. nih.gov These animal model studies are essential for translating preclinical data to predict a compound's behavior in humans. nih.gov

Assessment of Metabolite Exposure Profiles in Research Models

A significant application of this compound is in the accurate assessment of exposure to cocaine's various metabolites. researchgate.net Cocaine is extensively metabolized into several compounds, including the major metabolites benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME), and the minor but pharmacologically active metabolite norcocaine (B1214116). oup.comnih.govnih.gov

Mechanistic Studies on Drug-Enzyme Interactions

The biotransformation of cocaine is a complex process mediated by various enzymes. This compound plays a role in studies designed to unravel the mechanics of these drug-enzyme interactions.

Investigation of Enzyme Kinetics and Substrate Specificity

This compound is used as a reference material and internal standard in assays designed to study enzyme kinetics. While direct studies on Norcocaine-d3 as a substrate are less common, its use in quantifying the products of enzymatic reactions is critical. For example, studies investigating high-activity mutants of human butyrylcholinesterase (BChE), an enzyme that metabolizes cocaine, have determined key kinetic parameters. The table below shows kinetic data for the hydrolysis of norcocaine by wild-type BChE and its engineered mutants, demonstrating significant improvements in catalytic efficiency. nih.gov

| Enzyme | kcat (min⁻¹) | KM (µM) | kcat/KM (M⁻¹min⁻¹) | Relative Catalytic Efficiency |

|---|---|---|---|---|

| Wild-type BChE | 2.41 | 13 | 1.86 x 10⁵ | 1 |

| CocH1 | 1010 | 15 | 6.38 x 10⁷ | 343 |

| CocH2 | 1990 | 13 | 1.48 x 10⁸ | 798 |

| CocH3 | 2610 | 13 | 2.01 x 10⁸ | 1080 |

These studies help in understanding substrate specificity and the efficiency with which different enzymes or their variants can metabolize cocaine and norcocaine. nih.gov

Elucidation of Metabolic Pathways and Rate-Limiting Steps

Understanding the complete metabolic map of cocaine is crucial for toxicology. Cocaine is primarily metabolized via hydrolysis to BE and EME. nih.govnih.gov A minor but important pathway involves N-demethylation by cytochrome P450 (CYP) enzymes to form norcocaine. oup.comnih.govresearchgate.net Norcocaine itself is pharmacologically active and can be further metabolized to hepatotoxic compounds. oup.comwikipedia.org

Role in Forensic and Toxicological Research Methodologies

In forensic and clinical toxicology, the unambiguous identification and precise quantification of drugs and their metabolites are paramount. This compound is a certified reference material and is widely used as an internal standard in the development and validation of analytical methods for cocaine testing. cerilliant.comlcms.cz

Its application is primarily in isotope dilution mass spectrometry, a gold-standard quantitative technique. cerilliant.comnih.gov By "spiking" a biological sample (such as urine, blood, or hair) with a known amount of this compound, it serves as a benchmark for the quantification of the non-labeled (endogenous) norcocaine. nih.govresearchgate.netresearchgate.net The deuterated standard co-elutes with the target analyte during chromatography but is distinguished by its higher mass in the mass spectrometer. oup.comnih.gov This allows for highly accurate and precise measurements, as it compensates for variations in sample extraction, derivatization efficiency, and instrument response. lcms.czfaa.gov

Development of Analytical Methods for Biomarker Identification in Research Samples

The primary role of this compound in research is as an internal standard (IS) for the accurate quantification of norcocaine. Analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on deuterated standards to achieve high precision and accuracy. nih.govjcami.eutecnofrom.comchromatographyonline.com

In the development of these methods, this compound is added at a known concentration to biological samples, such as urine, blood, and hair, at the beginning of the extraction process. nih.govjcami.eu Because the deuterated standard has nearly identical chemical and physical properties to the endogenous norcocaine, it experiences similar losses during extraction, cleanup, and derivatization steps. By comparing the final signal of the analyte to the signal of the internal standard, researchers can precisely calculate the initial concentration of norcocaine in the sample. lcms.cz

For instance, a GC-MS method for the simultaneous detection of cocaine and its metabolites in hair used a mixed solution of deuterated internal standards, including Norcocaine-d3, to construct calibration curves and validate the procedure. nih.gov The method demonstrated good linearity and a limit of quantification (LOQ) of 0.02 ng/mg for norcocaine. nih.gov Similarly, a validated LC-MS/MS method for hair analysis reported an LOQ of 50 pg/mg for norcocaine, utilizing deuterated standards to ensure forensic defensibility. researchgate.net The use of these standards is crucial for establishing key validation parameters such as recovery, linearity, and limits of detection and quantification, as shown in the table below. nih.govjcami.eu

Table 1: Validation Parameters of Analytical Methods Using this compound as an Internal Standard

| Parameter | Method | Matrix | Value for Norcocaine | Source |

| Limit of Quantification (LOQ) | DI-SPME-GC-MS | Hair | 0.02 ng/mg | nih.gov |

| Limit of Detection (LOD) | DI-SPME-GC-MS | Hair | 0.01 ng/mg | nih.gov |

| Linear Range | DI-SPME-GC-MS | Hair | 0.02–4 ng/mg | nih.gov |

| Recovery | DI-SPME-GC-MS | Hair | 88–94% (for all analytes) | nih.gov |

| Limit of Detection (LOD) | GC/MS | Urine | 1 ng/ml | jcami.eu |

| Linear Range | GC/MS | Urine | 25-500 ng/ml | jcami.eu |

| Recovery | GC/MS | Urine | 98.0 ± 2% | jcami.eu |

| Limit of Quantitation (LOQ) | LC-MS/MS | Hair | 50 pg/mg | researchgate.net |

| Inter-day Precision (CV%) | LC-MS/MS | Hair | 12.6% | researchgate.net |

Research on Differentiation of Systemic Exposure from Environmental Contamination

A significant challenge in hair analysis for cocaine is distinguishing between active drug consumption and passive environmental contamination. researchgate.netnih.gov Cocaine is prevalent on surfaces like currency and can be transferred to hair, leading to a potential false-positive result. The presence of cocaine metabolites, such as benzoylecgonine (BE) and norcocaine (NCOC), is a key indicator of systemic exposure, as these are formed within the body. nih.govresearchgate.net

This compound is instrumental in the analytical methods used to accurately measure these metabolites. nih.gov By ensuring precise quantification, it helps researchers establish and validate cutoff values and metabolite-to-parent drug ratios that are indicative of active use. nih.govethz.ch For example, the Society of Hair Testing (SoHT) and the Substance Abuse and Mental Health Services Administration (SAMHSA) have proposed guidelines that require the detection of cocaine and at least one metabolite (like norcocaine or benzoylecgonine) above a certain threshold (e.g., ≥ 0.05 ng/mg). nih.govethz.ch

Studies have shown that while metabolites like norcocaine can also be found in street cocaine samples and thus could be a source of contamination, their ratios to cocaine are typically much lower than those found in the hair of users. oup.comgtfch.org Research comparing metabolite concentrations in contaminated hair versus users' hair relies on the precise data obtained using deuterated internal standards. One study found that the norcocaine/cocaine ratio in nails was an order of magnitude greater than in illicit cocaine samples, suggesting the ratio could be a useful marker to differentiate use from contamination. oup.com However, other research indicates that NCOC/COC ratios in hair did not significantly improve this differentiation, highlighting the complexity of interpretation. researchgate.netojp.gov The accurate quantification enabled by this compound is fundamental to these comparative studies.

Correlation Studies with Parent Compounds and Other Metabolites in Research Specimens

This compound facilitates research into the metabolic profile of cocaine by enabling the accurate measurement of norcocaine in conjunction with other relevant compounds like cocaine (COC), benzoylecgonine (BE), and cocaethylene (B1209957) (CE). nih.govresearchgate.net These studies are vital for understanding the pharmacokinetics of cocaine and for identifying patterns associated with different levels of drug use.

In one study, hair samples from light, moderate, and heavy cocaine users were analyzed for various metabolites using a GC-MS method with deuterated internal standards, including NCOC-d3. nih.gov The research found that norcocaine is typically present at less than 10% of the cocaine concentration. nih.gov Another study reported that in the hair of self-reported street drug users, the mean percentage of norcocaine relative to the cocaine concentration was just 1%. researchgate.netojp.gov

Furthermore, research has established a strong correlation between the presence of norcocaine and heavy cocaine use. researchgate.netnih.gov One study found that the rate of norcocaine positivity increased significantly with higher ranges of cocaine concentration in hair. researchgate.netnih.gov The presence of norcocaine was strongly associated with elevated cocaine levels, making it a highly specific surrogate marker for frequent or intensive cocaine consumption. researchgate.netnih.gov The data from such correlational studies, which depend on precise quantification using standards like this compound, are summarized below.

Table 2: Reported Mean Concentrations and Ratios of Cocaine Metabolites in Hair of Users

| Analyte | Mean Concentration (pg/mg) | Mean Percentage Relative to Cocaine | Population | Source |

| Cocaine (COC) | 27,889 ± 7,846 | 100% | Street Drug Users | researchgate.net |

| Benzoylecgonine (BE) | 8,132 ± 2,523 | 29% | Street Drug Users | researchgate.net |

| Cocaethylene (CE) | 901 ± 320 | 3% | Street Drug Users | researchgate.net |

| Norcocaine (NCOC) | 345 ± 72 | 1% | Street Drug Users | researchgate.net |

Table 3: Compound Names Referenced in the Article

| Abbreviation / Common Name | Full Chemical Name |

| This compound | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate-d3 hydrochloride |

| Norcocaine (NCOC) | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Cocaine (COC) | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Benzoylecgonine (BE) | (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

| Cocaethylene (CE) | ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Ecgonine methyl ester (EME) | methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

Future Directions and Emerging Research Avenues for Deuterated Norcocaine Analogs

Development of Novel Methodologies for Enhanced Analytical Sensitivity and Specificity

The continuous pursuit of lower detection limits and higher confidence in analytical results drives the development of new methodologies. Deuterated internal standards are fundamental to this progress, correcting for variations in sample preparation and instrument response. mdpi.com

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), provides exceptional sensitivity and selectivity for analyzing complex mixtures. thermofisher.com Instruments like the Quadrupole-Orbitrap mass spectrometer can be used for both screening and quantitative confirmation, allowing for the detection of a wide array of analytes in a single run. thermofisher.com The high mass accuracy of HRMS is crucial for distinguishing between compounds with similar masses, thereby increasing specificity. nih.gov

In the context of norcocaine (B1214116) analysis, Norcocaine-d3 is used as an internal standard in LC-MS/MS assays to improve sensitivity and accuracy by mitigating matrix effects and ion suppression. This is essential for robust quantification in various biological samples, including blood, urine, and hair. nih.govresearchgate.netacs.org

Untargeted metabolomics, which aims to comprehensively measure all small-molecule metabolites in a biological sample, represents a powerful application for deuterated standards. nih.govmdpi.com In these large-scale studies, a mixture of deuterated standards, including analogs like cocaine-d3, is often used for quality control, ensuring data normalization and reproducible retention times. mdpi.comresearchgate.net This approach allows researchers to identify widespread metabolic changes and pathway disturbances resulting from drug exposure, moving beyond the analysis of a few targeted compounds. nih.govdrugtargetreview.com For instance, untargeted metabolomics has been used to identify significantly altered metabolic pathways in plasma following cocaine administration, with deuterated standards ensuring the reliability of the extensive dataset produced. nih.govresearchgate.net

| Analytical Technique | Application with Deuterated Standards | Key Advantage | Reference |

|---|---|---|---|

| LC-HRMS (e.g., Orbitrap) | Quantitative analysis of norcocaine and other metabolites. | High sensitivity, specificity, and mass accuracy, reducing interferences. | nih.govthermofisher.com |

| Untargeted Metabolomics | Quality control and data normalization for global metabolite profiling. | Enables identification of broad metabolic pathway perturbations. | nih.govmdpi.com |

| GC-MS | Quantification of cocaine and metabolites in various matrices. | Established method with high separation efficiency for volatile compounds. | oup.comchromatographyonline.com |

Advanced Computational Modeling for Metabolic Predictions and Enzyme Activity

Computational modeling provides powerful in silico tools to predict how drugs and their metabolites interact with biological systems. nih.gov Molecular docking, a key computational technique, simulates the binding of a ligand (like norcocaine) to the active site of a protein (like a metabolic enzyme). nih.govnih.gov These models help predict binding affinity and orientation, offering insights into potential metabolic pathways before conducting laboratory experiments. nih.govresearchgate.net

Studies have used programs like AutoDock to model the interaction between norcocaine and enzymes such as human butyrylcholinesterase (BChE) and cytochrome P450 (CYP) 3A4. nih.govnih.gov These simulations have shown that norcocaine binds to the active site of BChE mutants in a manner similar to cocaine itself, providing a rationale for designing enzymes with enhanced activity against both compounds. nih.gov The insights from molecular modeling guide the selection of potential enzymes for in vitro assays, streamlining the discovery of more efficient hydrolases. nih.govresearchgate.net

Kinetic modeling further expands on these predictions by simulating the time-dependent concentrations of cocaine and its metabolites, including norcocaine. nih.govnih.gov By integrating kinetic parameters obtained from in vitro experiments, these models can account for multiple simultaneous reactions, such as cocaine oxidation to norcocaine and the subsequent hydrolysis of both compounds. nih.gov This approach has been instrumental in evaluating the potential therapeutic efficacy of engineered enzymes designed to accelerate cocaine metabolism. nih.govnih.gov

| Computational Method | Application to Norcocaine Research | Key Finding/Insight | Reference |

|---|---|---|---|

| Molecular Docking (e.g., AutoDock) | Predicting the binding of norcocaine to the active sites of metabolic enzymes like BChE and CYP3A4. | Norcocaine shares a similar binding mode to cocaine with key enzymes, guiding the design of enhanced metabolic enzymes. | nih.govnih.gov |

| Kinetic Modeling | Simulating the metabolic cascade of cocaine, including the formation and clearance of norcocaine. | Allows for the evaluation of the effectiveness of therapeutic enzymes in eliminating both cocaine and its active metabolites. | nih.govnih.gov |

| DFT Calculations | Optimizing the geometries of cocaine and its metabolites to understand their chemical reactivity. | Provides data on properties like solvation energy, indicating high water solubility for metabolites like norcocaine. | scialert.net |

Integration of Deuterated Analogs in Systems Biology Approaches for Drug Metabolism Research

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. drugtargetreview.comnih.gov In drug metabolism research, this involves integrating data from genomics, proteomics, and metabolomics to create comprehensive models of how a drug is processed and its system-wide effects. nih.gov Mass spectrometry is a cornerstone technology for these approaches, providing the high-throughput data needed for the proteome and metabolome. drugtargetreview.com

Deuterated analogs like Norcocaine-d3 are essential for generating the precise, quantitative data required by systems biology models. nih.gov By enabling accurate measurement of metabolite concentrations over time, these standards allow researchers to build dynamic models of pharmacokinetic processes. nih.gov This quantitative data can be integrated with protein expression data for metabolic enzymes to analyze inter-individual variability in drug metabolism. nih.gov

This holistic approach holds the promise of moving beyond single-pathway analysis to a global evaluation of a drug's impact, which can help in predicting off-target effects and improving the success rate of drug development. drugtargetreview.com For example, an untargeted metabolomics study using deuterated standards can reveal unexpected changes in metabolic pathways, such as purine (B94841) and pyrimidine (B1678525) metabolism, following cocaine exposure, providing a broader understanding of its physiological impact. nih.gov

Expansion of Research Applications in Non-Human Primate and Other Animal Models for Translational Studies

Animal models are crucial for translational research, bridging the gap between preclinical findings and human clinical applications. frontiersin.org Non-human primates (NHPs), in particular, are valuable models for studying cocaine metabolism and effects due to their physiological and metabolic similarity to humans. nih.govwellbeingintlstudiesrepository.org Studies in NHPs allow for longitudinal designs and complex behavioral assessments that are not possible in human subjects. nih.gov

In these animal models, deuterated standards are critical for accurate pharmacokinetic analysis. For example, studies in rats have used cocaine-d5 to quantify norcocaine and other metabolites in plasma, revealing how the metabolite profile shifts with different doses. nih.gov Such research provides a better estimate of brain exposure to cocaine and its metabolites, which is vital for understanding its neurological effects. nih.gov Rabbit models have also been used, with deuterated standards facilitating the analysis of cocaine and benzoylecgonine (B1201016) incorporation into hair over time. busca-tox.com

Future research will likely see expanded use of deuterated analogs in NHP models to validate novel therapeutic strategies, such as anti-cocaine vaccines. researchgate.net By accurately tracking the fate of administered cocaine and the concentration of its metabolites, researchers can assess the efficacy of these vaccines in sequestering the drug in the periphery and preventing it from reaching the brain. researchgate.net The use of advanced, non-invasive imaging techniques like Positron Emission Tomography (PET) in combination with precise pharmacokinetic data from deuterated standards will continue to enhance the translational power of these NHP studies. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of Norcocaine-d3 Hydrochloride in experimental settings?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the deuterium incorporation at specific positions (e.g., methyl groups). Compare chemical shifts with non-deuterated norcocaine hydrochloride . Additionally, liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass analyzers (e.g., Q-TOF) can distinguish isotopic patterns (e.g., +3 Da shift) . Cross-reference with certified reference material (CRM) spectra and CAS registry data (e.g., CAS: [provided in ]) to ensure consistency .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : Employ isotope dilution mass spectrometry (IDMS) using deuterated analogs (e.g., Norcocaine-d3) as internal standards to correct for matrix effects. Optimize LC-MS/MS parameters:

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

- Ionization : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 308→152 for Norcocaine-d3) . Validate precision (<15% RSD) and accuracy (85–115% recovery) per FDA bioanalytical guidelines .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology : Start with norcocaine base and introduce deuterium via catalytic hydrogenation using deuterium gas (D₂) or sodium borodeuteride (NaBD₄) under controlled pH. Purify intermediates via preparative HPLC with ammonium acetate buffers to minimize isotopic exchange. Confirm deuteration efficiency (>98%) using mass spectrometry .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to assess this compound’s metabolic stability?

- Methodology :

- In vitro : Use liver microsomes or hepatocytes to measure intrinsic clearance (CLint). Compare deuterated vs. non-deuterated forms to evaluate isotope effects on CYP450-mediated metabolism (e.g., CYP3A4/5) .

- In vivo : Administer this compound alongside unlabeled norcocaine in a crossover rodent study. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24h. Use nonlinear mixed-effects modeling (NONMEM) to estimate AUC, half-life, and volume of distribution .

Q. How can contradictory data on Norcocaine-d3’s stability in acidic conditions be resolved?

- Methodology :

- Controlled replication : Conduct stability tests at pH 1–6 (simulating gastric fluid) using standardized buffers (e.g., 0.1M HCl). Monitor degradation via UPLC-PDA at 254 nm.

- Variable isolation : Assess the impact of temperature (4°C vs. 37°C) and ionic strength. Use deuterium exchange mass spectrometry (DXMS) to identify labile H/D positions .

- Statistical analysis : Apply ANOVA to compare degradation rates between batches and identify confounding variables (e.g., residual solvents) .

Q. What role does this compound play in elucidating cocaine’s neurotoxic mechanisms?

- Methodology : Use deuterated analogs to track metabolic pathways in neuronal cell lines (e.g., SH-SY5Y). Perform isotope tracing with ¹³C-glucose to map norcocaine’s incorporation into lipid peroxidation byproducts (e.g., malondialdehyde). Validate findings using CRISPR-Cas9 knockout models (e.g., CYP2B6-null cells) to isolate enzymatic contributions .

Q. How can this compound be optimized as an internal standard for high-throughput forensic toxicology?

- Methodology :

- Matrix effects : Spike Norcocaine-d3 into diverse matrices (blood, hair, urine) and quantify ion suppression/enhancement via post-column infusion.

- Cross-validation : Compare performance against alternative IS (e.g., Norcocaine-¹³C₃) in multi-laboratory studies. Report % CV for inter-lab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.